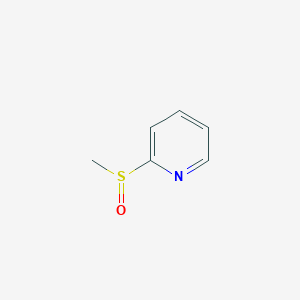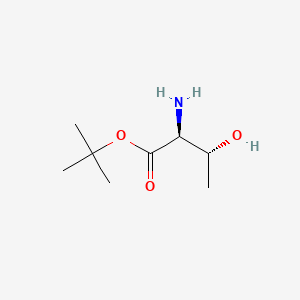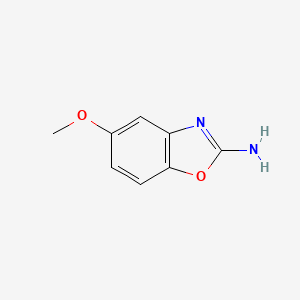![molecular formula C10H9NO4 B1605657 N-(6-甲酰基-苯并[1,3]二氧杂环戊烯-5-基)-乙酰胺 CAS No. 79835-12-4](/img/structure/B1605657.png)
N-(6-甲酰基-苯并[1,3]二氧杂环戊烯-5-基)-乙酰胺
描述
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide is an organic compound characterized by the presence of a formyl group attached to a benzo[1,3]dioxole ring, which is further connected to an acetamide group
科学研究应用
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide has been explored for various applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
作用机制
Target of Action
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, also known as n-(6-formyl-1,3-benzodioxol-5-yl)acetamide, is a complex compound with a diverse range of targets. Similar compounds have been found to interact with atp-binding cassette transporters , and some have shown potential in the detection of carcinogenic heavy metals like lead .
Mode of Action
It’s worth noting that similar compounds have been used in the detection of carcinogenic lead, suggesting a potential interaction with heavy metal ions .
Biochemical Pathways
Similar compounds have been found to modulate atp-binding cassette transporters, which play a crucial role in cellular processes such as lipid transport and drug resistance .
Result of Action
Similar compounds have shown potential in the detection of carcinogenic lead, suggesting that they may have a role in heavy metal detection and potentially in the treatment of heavy metal toxicity .
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide has been found to have significant effects on various types of cells. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide is complex and involves several biochemical processes. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzo[1,3]dioxole is treated with a mixture of DMF and POCl3.
Acetamide Formation: The final step involves the reaction of the formylated benzo[1,3]dioxole with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: N-(6-Carboxy-benzo[1,3]dioxol-5-yl)-acetamide.
Reduction: N-(6-Hydroxymethyl-benzo[1,3]dioxol-5-yl)-acetamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-methanamine: Similar structure but with a methanamine group instead of an acetamide.
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-benzoic acid: Contains a benzoic acid group instead of an acetamide.
Uniqueness
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide is unique due to the combination of its formyl and acetamide groups, which confer specific reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-(6-formyl-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGGRCXQNTYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000795 | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79835-12-4 | |
| Record name | NSC155252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)













